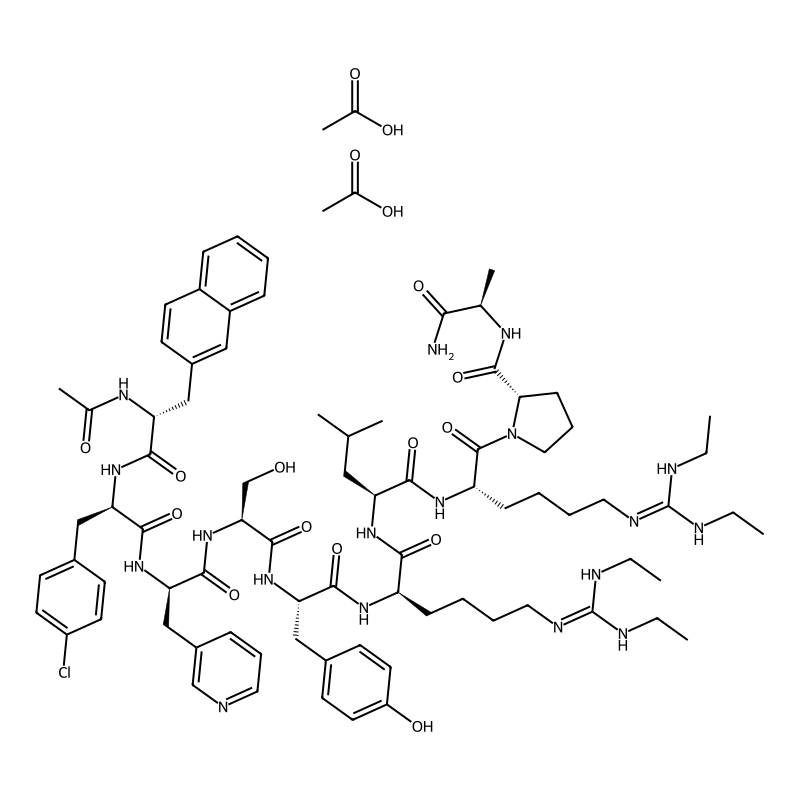Ganirelix acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Inhibition of Premature Luteinizing Hormone Surge
During COH, medications are used to stimulate the ovaries to produce multiple mature eggs. However, a natural surge of luteinizing hormone (LH) can sometimes occur prematurely, leading to the release of immature eggs and negatively impacting the success of the ART procedure. Ganirelix acetate works by competitively binding to GnRH receptors in the pituitary gland, thereby preventing the release of LH and preventing this premature surge. This allows for better control over the timing of ovulation and improves the quality of eggs retrieved for fertilization [].
Research on Efficacy and Safety
Several clinical trials have been conducted to evaluate the efficacy and safety of ganirelix acetate in COH. These studies have demonstrated its effectiveness in preventing premature LH surges and achieving comparable pregnancy rates to other GnRH antagonists used in ART [, ]. Additionally, research has shown that ganirelix acetate has a favorable safety profile with minimal side effects [, ].
Ongoing Research and Future Directions
While ganirelix acetate is already established in the clinical setting, ongoing research continues to explore its potential applications. Areas of interest include:
- Comparison with other GnRH antagonists: Studies comparing the effectiveness and safety of ganirelix acetate with other available options can help physicians make informed decisions for individual patients [].
- Alternative administration methods: Research is exploring alternative administration methods, such as oral or nasal formulations, to potentially improve patient convenience and compliance [].
- Impact on endometrial receptivity: Some studies suggest that GnRH antagonists, including ganirelix acetate, might affect endometrial receptivity, which is crucial for successful implantation. Further research is needed to understand the extent of this impact and optimize treatment protocols.
Purity
UNII
Sequence
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
KEGG Target based Classification of Drugs
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]
Pictograms

Irritant
Wikipedia
Use Classification
Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients








